(3-Methylidenepentyl)benzene
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Overview
Description
(3-Methylidenepentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a (3-methylidenepentyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenepentyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-chloropent-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methylidenepentyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO₄, acidic medium
Reduction: H₂, Pd/C
Substitution: HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Saturated alkanes
Substitution: Nitrobenzene, bromobenzene, etc.
Scientific Research Applications
(3-Methylidenepentyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, including fragrances and dyes.
Mechanism of Action
The mechanism of action of (3-Methylidenepentyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the (3-methylidenepentyl) group can influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
Similar Compounds
Toluene: Similar in structure but with a methyl group instead of a (3-methylidenepentyl) group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Has an isopropyl group attached to the benzene ring.
Uniqueness
(3-Methylidenepentyl)benzene is unique due to the presence of the (3-methylidenepentyl) group, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
90276-16-7 |
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Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3-methylidenepentylbenzene |
InChI |
InChI=1S/C12H16/c1-3-11(2)9-10-12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
VBUHXRLRPBFOID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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